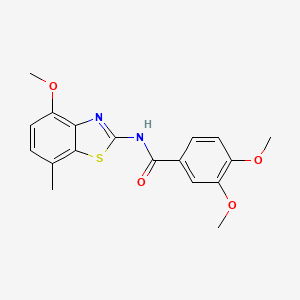

3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzene ring linked to a 4-methoxy-7-methyl-1,3-benzothiazole moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The methoxy and methyl substituents on the benzothiazole and benzamide components likely influence its electronic, steric, and solubility profiles, which are critical for interactions with biological targets.

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-10-5-7-13(23-3)15-16(10)25-18(19-15)20-17(21)11-6-8-12(22-2)14(9-11)24-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMGECMKOXSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzamides. One common method involves the reaction of 2-amino-4-methoxy-7-methylbenzo[d]thiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7)

- Structural Differences : This analog lacks the 4-methoxy and 7-methyl groups on the benzothiazole ring present in the target compound.

- Lower lipophilicity due to fewer methyl/methoxy groups might decrease membrane permeability compared to the target compound .

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-j)

- Structural Differences: Features a pyridine-aminoacetamide side chain instead of the 3,4-dimethoxybenzamide group.

- Functional Insights :

- Demonstrated potent antimicrobial activity (MIC: 3.125–12.5 µg/ml against Gram-positive/-negative bacteria), attributed to DNA gyrase inhibition .

- The target compound’s methoxy-rich benzamide moiety may favor interactions with hydrophobic enzyme domains, but its lack of a pyridine group could limit activity against specific bacterial strains .

2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17)

- Structural Differences : Contains a long acyl chain and a carboxylic acid group, unlike the methoxy-substituted benzamide in the target compound.

- Functional Insights: Exhibited 79% PCAF HAT inhibition, outperforming anacardic acid (68%). The acyl chain enhances hydrophobic interactions with the enzyme’s active site .

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structural Differences : Substitutes the 3,4-dimethoxybenzamide with a 2-fluorobenzamide group.

- The target compound’s methoxy groups offer greater steric bulk and lipophilicity, which could improve bioavailability but reduce solubility in aqueous media .

Biological Activity

3,4-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two methoxy groups and a methyl group on the benzothiazole ring, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. Notably, it has shown significant activity against Mycobacterium tuberculosis , with mechanisms believed to involve disruption of cell membrane integrity and inhibition of essential cellular processes. This suggests a promising avenue for developing new anti-tubercular therapies.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Activity | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | Significant inhibition | Disruption of cell membrane |

| Staphylococcus aureus | Moderate inhibition | Inhibition of protein synthesis |

| Escherichia coli | Weak inhibition | Unknown; requires further investigation |

Antioxidant Properties

In addition to antimicrobial activity, this compound has demonstrated antioxidant properties. In vitro studies indicate its ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

A study evaluated the compound's ability to reduce oxidative stress markers in human cell lines. Results indicated a dose-dependent decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation. The compound showed significant efficacy at concentrations ranging from 10 µM to 100 µM.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549).

The proposed mechanism includes:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing further proliferation.

- Inhibition of Signaling Pathways : Inhibition of AKT and ERK pathways has been observed, which are crucial for cancer cell survival and proliferation.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| H1299 | 25 | Inhibition of AKT/ERK pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.